Methyl 3,5-dihydroxy-2-naphthoate: Synthetic Utility & Pharmacophore Analysis
Methyl 3,5-dihydroxy-2-naphthoate: Synthetic Utility & Pharmacophore Analysis
This technical guide details the chemical properties, synthesis, and pharmaceutical applications of Methyl 3,5-dihydroxy-2-naphthoate.
Executive Summary
Methyl 3,5-dihydroxy-2-naphthoate (MDN) is a bifunctional naphthalene derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores and fluorescent probes. While often overshadowed by its parent compound (3,5-dihydroxy-2-naphthoic acid, DHNA), the methyl ester variant offers distinct advantages in lipophilicity and bioavailability , making it a preferred scaffold for developing inhibitors against Babesia microti lactate dehydrogenase (BmLDH) and NMDA receptors. This guide analyzes its physiochemical profile, optimized synthetic protocols, and role in modern drug discovery.
Part 1: Chemical Identity & Physiochemical Profile
Compound: Methyl 3,5-dihydroxy-2-naphthoate CAS Registry Number: 185989-39-3 Parent Acid CAS: 89-35-0 (3,5-Dihydroxy-2-naphthoic acid)[1]
| Property | Specification | Technical Note |
| Molecular Formula | C₁₂H₁₀O₄ | - |
| Molecular Weight | 218.21 g/mol | - |
| Physical State | Solid (Prisms) | Typically crystallizes as green-yellow prisms from MeOH/Water. |
| Solubility | DMSO, Methanol, Acetone | Poor water solubility; requires organic co-solvents for biological assays. |
| Fluorescence | Exhibits solvatochromic fluorescence; useful as a tracking moiety. | |
| pKa (Predicted) | ~6.5 (Phenolic OH) | The C3-OH is intramolecularly H-bonded to the ester carbonyl, affecting acidity. |
Part 2: Synthetic Routes & Optimization
The synthesis of MDN is primarily achieved through the esterification of 3,5-dihydroxy-2-naphthoic acid. The presence of two hydroxyl groups requires careful control of conditions to prevent unwanted O-alkylation.
Protocol: Acid-Catalyzed Esterification
Objective: Selective methylation of the carboxyl group without protecting the phenolic hydroxyls.
Reagents:
-
3,5-Dihydroxy-2-naphthoic acid (1.0 eq)
-
Methanol (Anhydrous, solvent/reactant)[2]
-
Thionyl Chloride (
) or conc. Sulfuric Acid ( ) (Catalytic to stoichiometric)
Methodology:
-
Activation: Cool anhydrous methanol (10-20 volumes) to 0°C under
atmosphere. -
Addition: Dropwise add
(1.5 eq) to generate in-situ HCl. Caution: Exothermic. -
Solubilization: Add 3,5-dihydroxy-2-naphthoic acid in portions.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Checkpoint: The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) appears.
-
-
Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc.
-
Wash: Wash with saturated
to remove unreacted acid, then Brine. -
Purification: Dry over
, concentrate, and recrystallize from Methanol/Water (2:1) to yield green-yellow prisms.
Visualization: Synthetic Workflow
Caption: Optimized Fisher esterification workflow for high-purity isolation of MDN.
Part 3: Reactivity & Functionalization[3]
MDN is not merely an endpoint; it is a versatile scaffold. Its reactivity is defined by the electronic push-pull between the electron-donating hydroxyl groups and the electron-withdrawing ester.
-
C4-Electrophilic Substitution: The position ortho to the C3-hydroxyl (C4) is highly activated. This allows for:
-
Azo Coupling: Reaction with diazonium salts to form azo dyes (red-shifted absorbance).
-
Formylation: Vilsmeier-Haack reaction to introduce aldehydes for further chain extension.
-
-
O-Alkylation (PEGylation):
-
The C5-hydroxyl is sterically more accessible than the C3-hydroxyl (which is H-bonded to the ester).
-
Application: Selective alkylation at C5 with PEG chains increases water solubility, creating "stealth" fluorophores for biological imaging.
-
Part 4: Pharmaceutical Application (Case Study)
Target: Babesia microti Lactate Dehydrogenase (BmLDH) Therapeutic Area: Antiparasitic (Human Babesiosis)[3]
While current treatments for Babesiosis (Atovaquone/Azithromycin) face resistance issues, the metabolic pathways of the parasite offer new targets.[3] B. microti relies heavily on anaerobic glycolysis, making Lactate Dehydrogenase (LDH) essential for its survival.
Mechanism of Action
Research identifies the 3,5-dihydroxy-2-naphthoate scaffold as a potent inhibitor of BmLDH.[3]
-
Selectivity: The scaffold shows >100-fold selectivity for parasitic LDH over human LDH.[4]
-
Binding Mode: The hydroxyl groups engage in hydrogen bonding with Arg99 in the active site of the enzyme.
-
Role of the Methyl Ester: The parent acid (DHNA) is highly active but polar. The methyl ester (MDN) serves as a lipophilic prodrug. It crosses the parasitic membrane more effectively than the free acid. Once intracellular, nonspecific esterases likely hydrolyze it back to the active acid form, or the ester itself binds via hydrophobic interactions within the enzyme pocket.
Visualization: BmLDH Inhibition Pathway
Caption: Prodrug strategy utilizing MDN to target intracellular BmLDH in Babesia parasites.
Part 5: Analytical Characterization
To validate the synthesis of MDN, the following spectral data should be confirmed.
Proton NMR ( -NMR)
-
Solvent:
or DMSO- -
Key Signals:
-
~3.9–4.0 ppm (Singlet, 3H): Methyl ester protons (
). - ~7.0–8.5 ppm (Multiplet, 5H): Aromatic naphthalene protons.
- >10.0 ppm (Broad Singlet, 1H): C3-OH proton (deshielded due to intramolecular H-bond with carbonyl).
-
~3.9–4.0 ppm (Singlet, 3H): Methyl ester protons (
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI
-
Molecular Ion:
. -
Fragmentation: Loss of methoxy group (
) is common in methyl esters.
References
-
VulcanChem. (n.d.). Methyl 3,5-dihydroxy-2-naphthoate - 185989-39-3.[1][5] Retrieved from
-
Zhang, Y., et al. (2020).[6] Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10:1663.[3] Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 3-hydroxy-2-naphthoate (Analog Reference). Retrieved from
-
Smeenk, M. L. W. J., et al. (2021).[7] Patterned Surface Derivatization Using Diels–Alder Photoclick Reaction. ACS Omega.[8] Retrieved from
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- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
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